

An In-depth Technical Guide to 2-Amino-5-bromothiazole Hydrobromide

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Compound of Interest

Compound Name: 2-Amino-5-bromothiazole
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-bromothiazole hydrobromide**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its historical context, physicochemical properties, synthesis protocols, and its role in relevant biological pathways.

Discovery and History

The 2-aminothiazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.^[1] The specific compound, **2-Amino-5-bromothiazole hydrobromide**, has historical roots dating back to at least the mid-20th century. A 1951 patent describes its synthesis and highlights its utility as an anti-bacterial agent and as a crucial intermediate in the preparation of dyestuffs, textile treating agents, fungicides, insecticides, and pharmaceuticals.^[2] This early recognition of its broad applicability underscores its foundational role in the development of more complex molecules. The 2-aminothiazole core is present in a wide range of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer agents, demonstrating the enduring importance of this structural motif in drug discovery.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-bromothiazole hydrobromide** is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Citation(s)
Molecular Formula	C ₃ H ₄ Br ₂ N ₂ S	[3]
Molecular Weight	259.95 g/mol	[3]
Appearance	White to off-white or light yellow to light brown crystalline powder	[3][4]
Melting Point	165 °C (decomposes)	[3][5]
Solubility	Soluble in Methanol and DMSO (≥ 200 mg/mL)	[3][4]
pKa (predicted for free base)	3.22 ± 0.10	[1]
Storage Conditions	Store at -20°C for long-term stability.	[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-Amino-5-bromothiazole hydrobromide**.

Technique	Data	Citation(s)
^1H NMR	Spectra are available for the monohydrobromide salt, which would show characteristic peaks for the thiazole ring proton and the amino protons. The exact chemical shifts are dependent on the solvent used.	[6]
^{13}C NMR	The ^{13}C NMR spectrum for the free base, 2-Amino-5-bromothiazole, has been reported.	[7]
Mass Spectrometry	Mass spectra for the free base, 2-Amino-5-bromothiazole, are available.	[8]
Infrared (IR) Spectroscopy	IR spectra are available for 5-Bromothiazol-2-amine monohydrobromide.	

Experimental Protocols

The synthesis of **2-Amino-5-bromothiazole hydrobromide** is typically achieved through the bromination of 2-aminothiazole. The following protocol is adapted from established methods.[2]
[9]

Synthesis of 2-Amino-5-bromothiazole Hydrobromide from 2-Aminothiazole

Materials:

- 2-Aminothiazole
- Acetic Acid

- Bromine
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Ice bath
- Filtration apparatus
- Rotary evaporator
- Chromatography column

Procedure:

- Dissolution: Dissolve 2-aminothiazole (e.g., 400 mg, 4 mmol) in acetic acid (e.g., 16 mL) in a round-bottom flask equipped with a stirrer.[9]
- Cooling: Cool the solution to 0 °C using an ice bath.[9]
- Bromination: Slowly add bromine (e.g., 408 μL , 8 mmol) dropwise to the cooled solution.[9]
- Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
- Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is between 7 and 8.[9]
- Extraction: Extract the product into ethyl acetate (e.g., 3 x 20 mL).[9]

- Washing: Wash the combined organic layers with saturated saline solution.[9]
- Drying: Dry the organic layer over anhydrous sodium sulfate.[9]
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-Amino-5-bromothiazole.[9]
- Hydrobromide Salt Formation: To form the hydrobromide salt, the free base can be treated with a solution of hydrobromic acid.

Neutralization of 2-Amino-5-bromothiazole Hydrobromide to the Free Base

Materials:

- **2-Amino-5-bromothiazole hydrobromide**
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Stirring apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

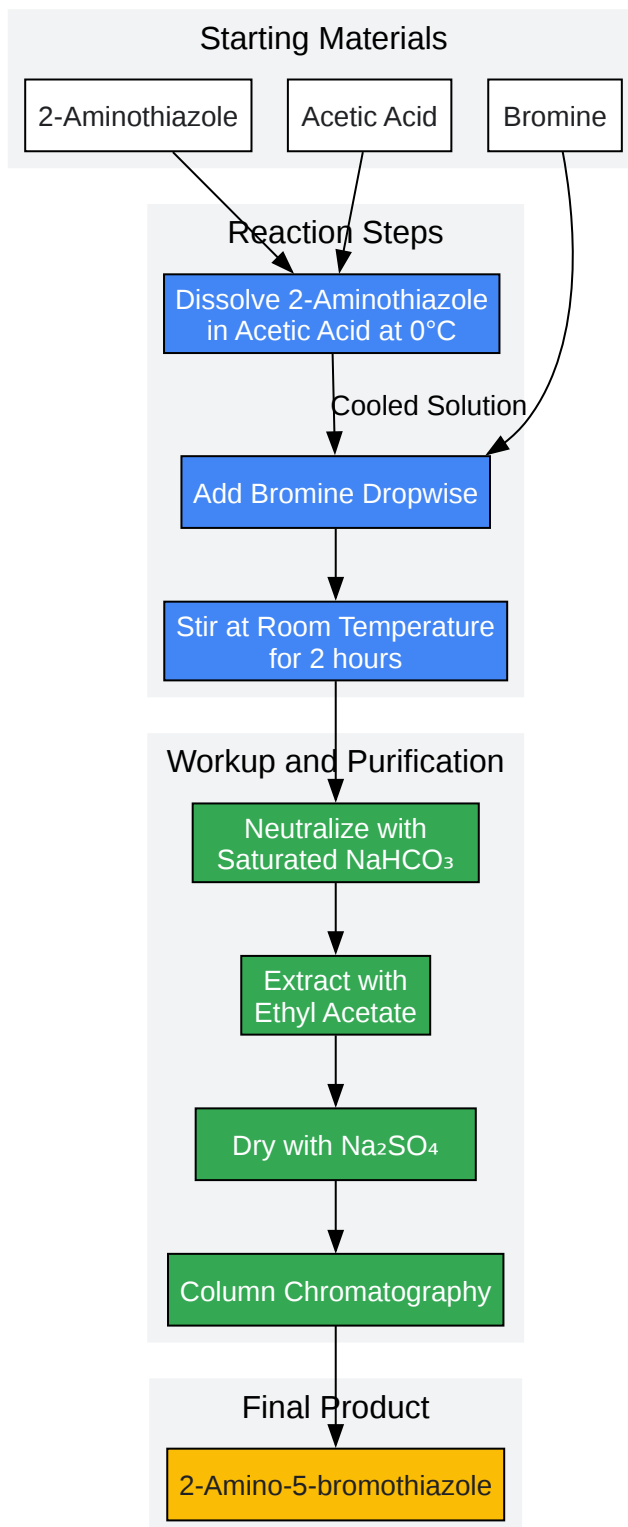
- Suspension: Create a suspension of **2-Amino-5-bromothiazole hydrobromide** (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (350 mL).
- Addition of Base: Add triethylamine (e.g., 24.1 mL, 174.53 mmol) to the suspension.
- Reaction: Stir the mixture at room temperature for 6 hours.
- Isolation: Remove the resulting precipitate by filtration.

- Concentration: Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-bromothiazole.

Mandatory Visualizations

Experimental Workflow: Synthesis of 2-Amino-5-bromothiazole

Synthesis of 2-Amino-5-bromothiazole

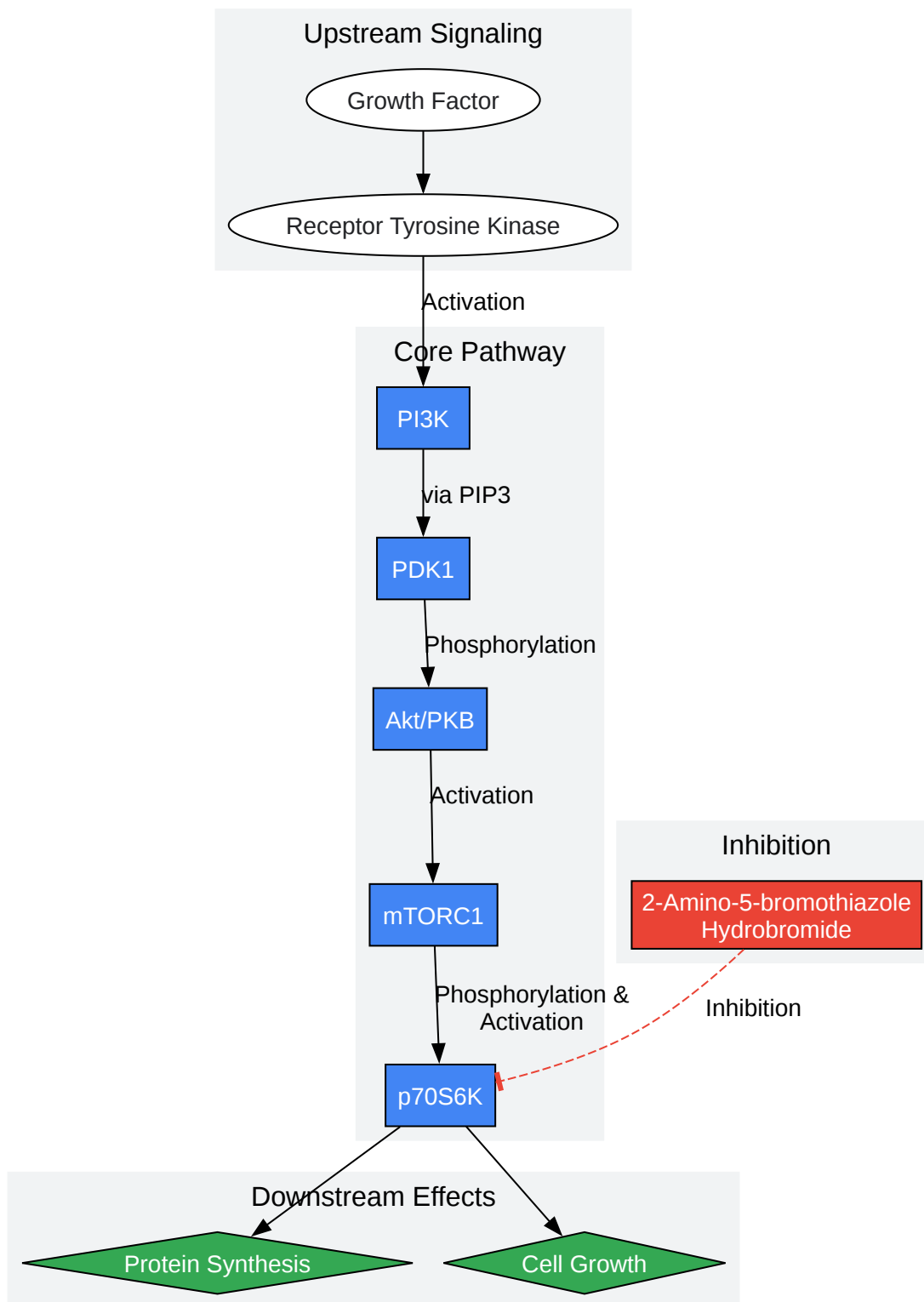
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Caption: Workflow for the synthesis of 2-Amino-5-bromothiazole.

Signaling Pathway: Potential Role in PI3K/p70S6K Pathway

2-Amino-5-bromothiazole hydrobromide has been investigated for its potential therapeutic effects, including in the context of Alzheimer's disease, where it has been shown to inhibit p70S6 kinase (p70S6K). This kinase is a key downstream effector of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in cell growth, proliferation, and survival. The inhibition of p70S6K by compounds related to the 2-aminothiazole scaffold highlights a potential mechanism of action for this class of molecules.

Potential Inhibition of the PI3K/p70S6K Pathway

[Click to download full resolution via product page](#)Caption: Inhibition of p70S6K by **2-Amino-5-bromothiazole hydrobromide**.

Applications in Research and Development

2-Amino-5-bromothiazole hydrobromide serves as a versatile building block in organic synthesis and medicinal chemistry. Its primary applications include:

- **Pharmaceutical Intermediate:** It is a precursor for the synthesis of more complex molecules with potential therapeutic activities.^[3]
- **Biochemical Reagent:** It is used in life science research as a biological material or organic compound.^{[4][5]}
- **Drug Discovery:** The 2-aminothiazole core is a key component of many biologically active compounds, and this brominated version allows for further functionalization through cross-coupling reactions.
- **Neurodegenerative Disease Research:** Its inhibitory effect on p70S6 kinase makes it a tool for studying signaling pathways implicated in diseases like Alzheimer's.

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